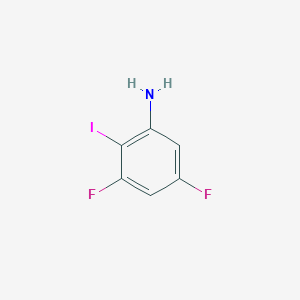

3,5-Difluoro-2-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWMLSAYIKCLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3,5 Difluoro 2 Iodoaniline

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 3,5-difluoro-2-iodoaniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can be carried out under mild conditions, which has led to its widespread use in the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position of the aniline (B41778) ring. This transformation is valuable for the synthesis of various substituted anilines and for the construction of more complex heterocyclic systems. The general reaction scheme is as follows:

Reaction Scheme for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne | Palladium Complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Copper(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | 2-Alkynyl-3,5-difluoroaniline |

Variations of the Sonogashira reaction, including copper-free conditions, have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org These methods often employ alternative bases or ligands to facilitate the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. nih.govtcichemicals.com This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. tcichemicals.commdpi.com

For this compound, the Suzuki-Miyaura coupling enables the introduction of a variety of aryl or vinyl substituents at the 2-position. This reaction is instrumental in the synthesis of highly functionalized and sterically hindered aniline derivatives.

Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Aryl/Vinyl Boronic Acid or Ester | Palladium Complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, etc. | 2-Aryl/Vinyl-3,5-difluoroaniline |

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups, making it a robust method in organic synthesis. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly reported specifically for this compound, the principles of the Heck reaction would allow for the introduction of a vinyl group at the 2-position.

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (stannane) and an organohalide. libretexts.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. wikipedia.org This reaction offers a broad scope for both the organostannane and the halide coupling partners. libretexts.org

In a potential Stille coupling with this compound, various organic groups (alkyl, vinyl, aryl) from the organotin reagent could be transferred to the aniline ring.

General Reaction Scheme for Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Organostannane (R-Sn(Alkyl)₃) | Palladium Source (e.g., Pd₂(dba)₃) | Phosphine Ligand (e.g., PPh₃) | Toluene, THF | 2-R-3,5-difluoroaniline |

The catalytic cycle of the Stille reaction involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Palladium-catalyzed C–H functionalization has emerged as a powerful strategy for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org In the context of aniline derivatives, directing groups can be employed to achieve site-selective C–H activation. nih.gov For instance, a pyrazole directing group has been used for palladium-catalyzed ortho-arylation of anilines. nih.gov

While specific examples with this compound are not prevalent in the provided search results, the principles of directed C-H functionalization could potentially be applied. For example, the amino group or a derivative thereof could direct the palladium catalyst to functionalize one of the adjacent C-H bonds.

Reactions Involving the Amine Functionality

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation of the amino group of this compound can be readily achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the aniline into the corresponding amide.

General Reaction Scheme for Acylation

| Reactant 1 | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | R-COCl or (R-CO)₂O | Pyridine, Et₃N | CH₂Cl₂, THF | N-(3,5-difluoro-2-iodophenyl)acetamide (for R=CH₃) |

Alkylation of the amino group introduces alkyl substituents. This can be accomplished using alkyl halides or other alkylating agents. Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation can occur.

General Reaction Scheme for Alkylation

| Reactant 1 | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | R-X (X=Br, I) | K₂CO₃, NaH | DMF, Acetonitrile | N-Alkyl-3,5-difluoro-2-iodoaniline |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine functionality of this compound allows it to undergo diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. These diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups through subsequent reactions, most notably the Sandmeyer reaction.

The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. This provides a powerful method for introducing substituents that are otherwise difficult to install directly onto an aromatic ring. For instance, treatment of the diazonium salt derived from this compound with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) would be expected to yield the corresponding chloro, bromo, or cyano derivatives, respectively. These reactions proceed via a radical-nucleophilic aromatic substitution mechanism.

Below is a table summarizing potential Sandmeyer reactions starting from this compound.

| Reagent | Expected Product | Reaction Type |

| CuCl | 1-Chloro-3,5-difluoro-2-iodobenzene | Sandmeyer Chlorination |

| CuBr | 1-Bromo-3,5-difluoro-2-iodobenzene | Sandmeyer Bromination |

| CuCN | 3,5-Difluoro-2-iodobenzonitrile | Sandmeyer Cyanation |

| Cu₂O / H₂O | 3,5-Difluoro-2-iodophenol | Sandmeyer Hydroxylation |

It is important to note that while the Sandmeyer reaction is a cornerstone of diazonium salt chemistry, other transformations are also possible. For example, reaction with potassium iodide (KI) can replace the diazonium group with another iodine atom, and fluorination can be achieved through the Balz–Schiemann reaction using tetrafluoroborate anions (BF₄⁻).

Condensation Reactions Leading to Imines and Heterocycles

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines are valuable intermediates in organic synthesis and can be used to construct a variety of nitrogen-containing heterocyclic systems.

For example, the condensation of this compound with a suitable aldehyde or ketone could yield a substituted imine. This imine could then undergo further reactions, such as intramolecular cyclization, to form heterocyclic structures. The specific outcome of these reactions would depend on the nature of the carbonyl compound and the reaction conditions employed.

Intramolecular Cyclization Reactions

The strategic placement of the amino and iodo groups in an ortho-relationship on the difluorinated benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Substituted Indoles via Larock's Approach and Other Cyclization Pathways

One of the most powerful applications of ortho-iodoanilines, including this compound, is in the synthesis of substituted indoles via the Larock indole (B1671886) synthesis. This palladium-catalyzed heteroannulation reaction involves the coupling of an ortho-iodoaniline with a disubstituted alkyne. The reaction is highly versatile and allows for the preparation of a wide range of 2,3-disubstituted indoles with good regioselectivity and yields.

The general mechanism of the Larock indole synthesis involves the oxidative addition of the ortho-iodoaniline to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization where the nitrogen atom displaces the palladium, leading to the formation of the indole ring and regeneration of the Pd(0) catalyst. The use of N-substituted derivatives of the ortho-iodoaniline, such as N-acetyl or N-tosyl, has been shown to produce good to excellent yields.

The application of the Larock indole synthesis to this compound would provide a direct route to 4,6-difluoro-substituted indoles, which are of interest in medicinal chemistry.

The following table illustrates the expected products from the Larock indole synthesis using this compound and various alkynes.

| Alkyne (R-C≡C-R') | Expected Indole Product |

| Diphenylacetylene | 4,6-Difluoro-2,3-diphenyl-1H-indole |

| 1-Phenyl-1-propyne | 4,6-Difluoro-3-methyl-2-phenyl-1H-indole |

| 3-Hexyne | 2,3-Diethyl-4,6-difluoro-1H-indole |

Beyond the Larock approach, other intramolecular cyclization strategies can be envisioned for the synthesis of indoles and related heterocycles from derivatives of this compound. For instance, after N-alkylation or N-acylation, the resulting secondary amine or amide could be made to react with a suitable coupling partner to introduce a side chain that can subsequently cyclize onto the aromatic ring.

Formation of Other Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound is not limited to the synthesis of indoles. Its derivatives can serve as precursors for a variety of other nitrogen-containing heterocycles. By carefully choosing the reaction partners and conditions, it is possible to construct different ring systems.

For example, condensation of this compound with β-ketoesters followed by intramolecular cyclization could potentially lead to the formation of substituted quinolines. Similarly, reactions with other bifunctional reagents could pave the way for the synthesis of benzodiazepines, quinoxalines, or other fused heterocyclic structures. The specific synthetic routes would need to be designed to introduce the necessary carbon framework before the final ring-closing step.

Transition Metal-Free Transformations

While many transformations of this compound rely on transition metal catalysis, there are also important reactions that can proceed without the need for a metal catalyst.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound activates it towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the leaving groups. While halogens are typically good leaving groups in SNAr reactions, the fluorine atoms in this compound are particularly activated by the presence of other electron-withdrawing groups.

The SNAr mechanism involves a two-step addition-elimination process. The nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions.

The following table provides examples of potential SNAr reactions on this compound.

| Nucleophile | Potential Product |

| Sodium methoxide (NaOMe) | 3-Fluoro-5-methoxy-2-iodoaniline or 5-Fluoro-3-methoxy-2-iodoaniline |

| Ammonia (NH₃) | 3,5-Diamino-2-iodofluorobenzene |

| Sodium hydrosulfide (NaSH) | 3-Fluoro-5-mercapto-2-iodoaniline or 5-Fluoro-3-mercapto-2-iodoaniline |

Hypervalent Iodine Chemistry (Iodoarene Activation)

The presence of an iodine atom on the aromatic ring of this compound allows for its activation to form hypervalent iodine(III) reagents. These species, also known as λ³-iodanes, are characterized by an iodine center in a +3 oxidation state and have become powerful tools in modern organic synthesis due to their mild and selective oxidizing properties. acs.orgarkat-usa.org The general structure of these iodine(III) derivatives is often a trigonal bipyramid, with the more electronegative ligands occupying the axial positions. acs.orgnih.gov

The activation of an iodoarene like this compound typically involves oxidation in the presence of appropriate ligands. Common methods for the synthesis of hypervalent iodine(III) compounds from iodoarenes include:

Oxidation to (Diacetoxyiodo)arenes: Treatment of an iodoarene with reagents like peracetic acid in acetic acid or m-chloroperoxybenzoic acid (mCPBA) in acetic acid yields the corresponding (diacetoxyiodo)arene. arkat-usa.orgorganic-chemistry.org For this compound, this would result in the formation of 2-((diacetoxy)iodo)-3,5-difluoroaniline.

Synthesis of (Difluoroiodo)arenes: Direct fluorination of iodoarenes with powerful fluorinating agents can produce (difluoroiodo)arenes. acs.orgarkat-usa.org Alternatively, a ligand exchange reaction from other hypervalent iodine compounds can be employed. acs.org A one-step synthesis of (difluoroiodo)arenes using silver difluoride (AgF₂) as the fluorinating reagent has also been reported. nih.gov

Preparation of Diaryliodonium Salts: These salts, which are excellent arylating agents, can be synthesized from aryl iodides. The process often involves the initial oxidation of the aryl iodide to an iodine(III) intermediate, followed by a ligand exchange reaction with another aromatic compound.

The reactivity of these hypervalent iodine reagents derived from this compound is governed by the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the iodonio group. princeton.edu They can participate in a variety of transformations, including oxidative functionalizations and the transfer of the 2-amino-4,6-difluorophenyl group to nucleophiles.

Table 1: Synthetic Methods for Hypervalent Iodine(III) Reagents from Iodoarenes

| Hypervalent Iodine(III) Reagent | Synthetic Method | Oxidant/Reagent | Reference |

| (Diacetoxyiodo)arenes | Oxidation of iodoarenes | Peracetic acid in acetic acid | arkat-usa.org |

| (Diacetoxyiodo)arenes | Oxidation of iodoarenes | m-Chloroperoxybenzoic acid in acetic acid | organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]arenes | Oxidation of iodoarenes | Oxone in trifluoroacetic acid | organic-chemistry.org |

| (Difluoroiodo)arenes | Fluorination of iodoarenes | Silver difluoride (AgF₂) | nih.gov |

Radical Reactions and Photo-redox Catalysis in Functionalization

The electronic properties of this compound also make it a suitable substrate for radical-mediated functionalization reactions, particularly those initiated by photoredox catalysis. These methods offer mild and sustainable alternatives to traditional synthetic transformations.

Photoinduced difluoroalkylation of anilines has emerged as a powerful method for the introduction of the difluoroalkyl motif, which is of significant interest in medicinal chemistry. acs.org These reactions can often be achieved using visible-light photoredox catalysis, which avoids the need for harsh reagents and high temperatures. nih.gov

Two complementary strategies have been developed for the difluoroalkylation of anilines that are applicable to this compound:

Organophotocatalysis: This approach utilizes an organic dye, such as Eosin Y, as a photocatalyst. acs.org Upon irradiation with visible light, the excited photocatalyst can engage in a single electron transfer (SET) process with a suitable difluoroalkylating agent, such as ethyl difluoroiodoacetate (ICF₂CO₂Et), to generate a difluoroalkyl radical (•CF₂CO₂Et). acs.org This radical can then add to the aniline derivative. The reaction works well for electron-rich anilines.

Electron Donor-Acceptor (EDA) Complex Formation: An alternative, catalyst-free approach involves the formation of an EDA complex between the aniline (electron donor) and the difluoroalkylating agent (electron acceptor). acs.orgnih.gov Simple photoirradiation of this complex can promote a SET event, leading to the generation of the difluoroalkyl radical and the aniline radical cation, which then combine to form the desired product after deprotonation. acs.org

Studies on a range of substituted anilines have shown that the presence of a halogen substituent is well-tolerated in these transformations. For instance, para-iodo N,N-dimethylaniline has been shown to be a competent substrate, yielding the difluoroalkylated product which can then be used in further cross-coupling reactions. acs.org This suggests that this compound would be a viable substrate for such reactions.

Table 2: Photoinduced Difluoroalkylation of Anilines

| Method | Key Features | Example Reagent | Proposed Intermediate | Reference |

| Organophotocatalysis | Uses an organic photocatalyst (e.g., Eosin Y) under visible light. | Ethyl difluoroiodoacetate | •CF₂CO₂Et radical | acs.org |

| EDA Complex | Catalyst-free; relies on photoexcitation of a ground-state complex between the aniline and the reagent. | Ethyl difluoroiodoacetate | Aniline radical cation and •CF₂CO₂Et radical pair | acs.orgnih.gov |

The functionalization of halogenated anilines, including this compound, via photoinduced methods often proceeds through a radical chain mechanism. acs.orglumenlearning.com A radical chain reaction consists of three distinct phases: initiation, propagation, and termination. lumenlearning.com

In the context of the photoinduced difluoroalkylation of anilines via an EDA complex, the proposed mechanism is as follows: acs.org

Initiation: The process is initiated by the photoexcitation of the EDA complex formed between the aniline and the difluoroalkylating agent (e.g., ICF₂CO₂Et). This leads to a single electron transfer (SET), generating a difluoroalkyl radical and an aniline radical cation. acs.org

Propagation: The propagation phase consists of a series of steps that regenerate the radical species, allowing the reaction to continue.

The initially formed difluoroalkyl radical adds to a neutral aniline molecule.

The resulting radical intermediate then reduces another molecule of the difluoroalkylating agent, thereby propagating the radical chain.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.com

Radical-trapping experiments can provide evidence for the involvement of radical intermediates in these transformations. acs.org The efficiency and regioselectivity of these reactions are influenced by the stability of the radical intermediates and the electronic properties of the aniline substrate. The presence of electron-withdrawing fluorine atoms in this compound would influence the electron density of the aromatic ring and, consequently, its reactivity in these radical processes.

Table 3: Phases of a Radical Chain Reaction

| Phase | Description | Example from Difluoroalkylation | Reference |

| Initiation | The initial creation of radical species, often through homolytic cleavage induced by light or heat. | Photoinduced SET within an EDA complex to form a radical pair. | acs.orglumenlearning.com |

| Propagation | A series of steps where a radical reacts with a stable molecule to form a new radical, continuing the chain. | Addition of the difluoroalkyl radical to the aniline, followed by reduction of the difluoroalkylating agent by the resulting radical. | acs.org |

| Termination | The combination of two radical species to form a stable, non-radical product, ending the chain. | Combination of any two radical intermediates in the reaction mixture. | lumenlearning.com |

Mechanistic Investigations of 3,5 Difluoro 2 Iodoaniline Reactions

Elucidation of Reaction Pathways and Transition States

There is a lack of specific studies in the available literature that elucidate the reaction pathways and transition states for reactions where 3,5-difluoro-2-iodoaniline is a primary reactant. General mechanisms for reactions involving aryl iodides and anilines are understood, but the specific energetic profiles and geometries of transition states for this particular molecule have not been reported. Computational chemistry, a powerful tool for mapping reaction coordinates and characterizing transition states, does not appear to have been applied in published studies focused on this compound.

Identification of Key Intermediates and Transient Species

Similarly, the direct observation or spectroscopic identification of key intermediates and transient species in reactions of this compound is not described in the accessible literature. While it can be inferred that reactions such as palladium-catalyzed cross-couplings would proceed through well-known intermediates (e.g., oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors), specific data for these species derived from this compound are not available.

Kinetic and Thermodynamic Studies of Reaction Processes

A search of the scientific literature did not yield any specific kinetic or thermodynamic studies for reactions involving this compound. For instance, there are no published reports on the rate constants, activation energies, or thermodynamic parameters for its participation in common organic transformations. While a study on the thermal decomposition of the structurally related compound 3,5-difluoro-2,4,6-trinitroanisole has been conducted, providing kinetic and thermodynamic data for its decomposition, this information is not directly transferable to the reaction processes of this compound.

Principles of Regioselectivity and Stereoselectivity Control

The principles of regioselectivity in reactions of polysubstituted aromatic compounds are governed by the electronic and steric effects of the substituents. In the case of this compound, the amino group is a strong activating group and is ortho-, para-directing, while the fluorine and iodine atoms are deactivating but also ortho-, para-directing. The interplay of these effects would be expected to control the regioselectivity of, for example, electrophilic aromatic substitution. However, specific studies detailing the regiochemical outcomes of such reactions with this compound, and the mechanistic basis for this control, are not present in the available literature. Similarly, there is no information regarding the control of stereoselectivity in reactions involving this compound, which would be relevant if a chiral center were to be introduced.

Applications of 3,5 Difluoro 2 Iodoaniline As a Strategic Building Block in Complex Chemical Synthesis

Synthesis of Advanced Fluorinated Aromatic Systems

The incorporation of fluorine atoms into aromatic systems can significantly alter the physical, chemical, and biological properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov 3,5-Difluoro-2-iodoaniline serves as an exceptional starting material for the synthesis of more complex, polysubstituted fluorinated aromatic compounds. The carbon-iodine bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Research findings have demonstrated the utility of ortho-iodoanilines in a variety of coupling reactions. The iodine substituent can be readily displaced to introduce diverse functionalities. For instance, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be selectively performed at the C-I bond, leaving the amino and fluoro groups untouched for subsequent transformations. This allows for the programmed construction of highly functionalized aromatic cores that are central to the development of novel agrochemicals, liquid crystals, and high-performance polymers. researchgate.net

Table 1: Potential Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Introduction of an aryl or vinyl group |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Introduction of an alkynyl group |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Introduction of a vinyl group |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | Introduction of a secondary/tertiary amine |

| Stille Coupling | Organostannane | Pd Catalyst | Introduction of an alkyl, vinyl, or aryl group |

Construction of Complex Polycyclic Architectures

Polycyclic aromatic compounds are significant structural motifs found in natural products, pharmaceuticals, and organic materials. The ortho-iodoaniline framework of this compound is particularly well-suited for intramolecular and intermolecular cyclization reactions to build fused ring systems.

A prominent application is in palladium-catalyzed annulation reactions. By first coupling a suitable partner to the iodine or amine, a precursor for cyclization is formed. For example, a Sonogashira coupling with a terminal alkyne can be followed by an intramolecular cyclization (such as a Larock indole (B1671886) synthesis) to form a fluorinated indole scaffold. acs.orghw.ac.uk Subsequent functionalization of the amino group followed by another cyclization event can lead to the assembly of intricate, multi-ring polycyclic systems. The fluorine atoms not only modulate the electronic properties of the final architecture but also serve as spectroscopic probes for studying molecular interactions.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and are core components of numerous approved drugs. This compound is an ideal precursor for a wide range of fluorinated heterocycles, particularly those containing nitrogen. The ortho-disposition of the amino and iodo groups is a classic arrangement for constructing fused heterocyclic systems like indoles, quinolines, and benzimidazoles.

The synthesis of substituted indoles, a privileged scaffold in drug discovery, is a prime example. acs.orgsigmaaldrich.com Through palladium-catalyzed reactions with alkynes, this compound can undergo a domino process of coupling and cyclization to yield 4,6-difluoroindoles. The substituents on the alkyne can be varied to generate a library of diversely substituted indole products. Similarly, reaction with aldehydes or carboxylic acids can lead to the formation of other important heterocyclic cores. The presence of the two fluorine atoms on the resulting heterocycle can significantly enhance its biological activity profile.

Table 2: Synthesis of Substituted 4,6-Difluoroindoles from this compound

| Alkyne Reactant (R-C≡C-H) | Reaction (e.g., Larock Synthesis) | Resulting Indole Product |

|---|---|---|

| Phenylacetylene | Pd-catalyzed cyclization | 2-Phenyl-4,6-difluoroindole |

| 1-Hexyne | Pd-catalyzed cyclization | 2-Butyl-4,6-difluoroindole |

| Propargyl alcohol | Pd-catalyzed cyclization | (4,6-Difluoro-1H-indol-2-yl)methanol |

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often for high-throughput screening in drug discovery. cam.ac.uknih.gov Combinatorial chemistry utilizes systematic methods to prepare large numbers of compounds in a single process. nih.gov this compound is an exemplary scaffold for both approaches due to its three distinct and orthogonally reactive functional groups.

A combinatorial library can be generated by systematically varying the reagents that react at each of the three sites:

The Amino Group: Can be acylated, alkylated, sulfonated, or used in condensation reactions.

The Iodo Group: Can undergo a wide array of cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce diverse substituents.

The Aromatic Ring: The fluorine atoms activate the ring for potential nucleophilic aromatic substitution (SₙAr) under specific conditions, or the remaining C-H position can be targeted for metallation and further functionalization.

This multi-directional approach allows for the rapid generation of a large library of analogues from a single, common core, maximizing the exploration of chemical space around a privileged fluorinated aniline (B41778) scaffold.

Table 3: Combinatorial Library Generation from this compound

| Scaffold | Reaction at Amino Group (R¹) | Reaction at Iodo Group (R²) | Example Product Structure |

|---|---|---|---|

| This compound | Acetylation (Acetyl Chloride) | Suzuki Coupling (Phenylboronic Acid) | N-(3,5-difluoro-2-phenylphenyl)acetamide |

| This compound | Reductive Amination (Benzaldehyde) | Sonogashira Coupling (Trimethylsilylacetylene) | N-Benzyl-3,5-difluoro-2-((trimethylsilyl)ethynyl)aniline |

| This compound | Sulfonylation (TsCl) | Heck Coupling (Styrene) | N-(3,5-difluoro-2-styrylphenyl)-4-methylbenzenesulfonamide |

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-Difluoro-2-iodoaniline in academic laboratories?

- Methodological Answer : The compound can be synthesized via electrophilic iodination of 3,5-difluoroaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or TFA). Alternatively, halogen exchange reactions using KI/CuI catalysts on brominated precursors (e.g., 3,5-difluoro-2-bromoaniline) may yield the target compound. Purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 19F NMR : To confirm fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorines).

- 1H/13C NMR : For aromatic proton assignments and iodine-induced deshielding effects.

- Mass Spectrometry (EI-MS or HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 270.94).

- Elemental Analysis : To validate purity and stoichiometry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential inhalation hazards (similar to halogenated anilines).

- Storage : Keep in amber vials under inert atmosphere (Ar/N2) to prevent iodine loss or degradation .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as an excellent leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Ullmann couplings). Optimize conditions using Pd(PPh3)4 or Pd(OAc)2 with ligands like XPhos. Note that steric hindrance from adjacent fluorine atoms may slow coupling rates; elevated temperatures (80–120°C) or microwave-assisted synthesis can improve yields .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Control : Avoid strong bases (e.g., NaOH) to prevent dehalogenation. Use mild bases like K2CO3.

- Temperature : Conduct reactions at ≤60°C to minimize thermal degradation.

- Light Sensitivity : Shield reactions from UV light to reduce radical-mediated decomposition .

Q. How can this compound be utilized in designing fluorinated pharmaceutical intermediates?

- Methodological Answer : The compound is a key precursor for fluorinated bioactive molecules:

- Kinase Inhibitors : Introduce pyridine or piperazine moieties via cross-coupling.

- Antibiotics : Functionalize the iodine site with heterocycles (e.g., triazoles) via click chemistry.

- PET Tracers : Replace iodine with 18F via isotopic exchange for imaging applications .

Q. How should researchers address contradictory data in reaction yields involving this compound?

- Methodological Answer :

- Control Experiments : Repeat reactions with degassed solvents to rule out oxygen interference.

- Catalyst Screening : Test alternative Pd sources (e.g., PdCl2(dppf)) or ligands (e.g., SPhos).

- By-Product Analysis : Use LC-MS or GC-MS to identify undesired side products (e.g., deiodinated species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.